molecular formula C15H14N2O2 B249979 3-[(Phenylacetyl)amino]benzamide

3-[(Phenylacetyl)amino]benzamide

Cat. No.: B249979
M. Wt: 254.28 g/mol
InChI Key: WXKFBOZQFRRNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Phenylacetyl)amino]benzamide, commonly known as PABA, is a chemical compound that has been extensively studied for its various biological and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.28 g/mol. PABA is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its unique properties.

Mechanism of Action

PABA exerts its biological and physiological effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. PABA also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. It has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PABA has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. PABA has also been shown to reduce lipid peroxidation and protein oxidation, which are markers of oxidative stress. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

PABA has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. It has been extensively studied, and its biological and physiological effects are well documented. However, PABA also has some limitations. It is relatively insoluble in organic solvents, which can limit its use in certain experiments. PABA also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of PABA. One area of research is the development of new drugs based on PABA for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of PABA. Further studies are also needed to determine the optimal dosage and administration of PABA for therapeutic use. Additionally, the development of new methods for the synthesis of PABA could lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of PABA can be achieved through various methods, including the reaction of 3-nitrobenzoic acid with phenylacetic acid, followed by reduction and acetylation. Another method involves the reaction of 3-nitrobenzoic acid with phenylacetic acid and thionyl chloride, followed by reduction and acetylation. Both of these methods yield high purity PABA with a yield of over 90%.

Scientific Research Applications

PABA has been extensively studied for its various biological and physiological effects. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. PABA has also been shown to have antitumor activity and can inhibit the growth of cancer cells. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

3-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)12-7-4-8-13(10-12)17-14(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKFBOZQFRRNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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